1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene
Overview
Description
1,2,3,4,5,5-Hexabromo-1,3-cyclopentadiene is a chemical compound belonging to the class of cyclic diene brominated compounds . It is a colorless liquid at room temperature with a molecular formula of C5HBr6 .
Molecular Structure Analysis
The molecular formula of 1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene is C5Br6 . Its average mass is 539.477 Da and its monoisotopic mass is 533.510010 Da .Physical And Chemical Properties Analysis
1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene is a colorless liquid at room temperature . Its molecular formula is C5HBr6 . The average mass is 539.477 Da and the monoisotopic mass is 533.510010 Da .Scientific Research Applications
Chemical Reactions and Properties
Reactivity in Diels-Alder Reactions
1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene exhibits notable reactivity as a dienophile in Diels-Alder reactions. It interacts with various dienes at room temperature to form adducts. This demonstrates its potential as an electron-poor diene in organic synthesis (Pews, Roberts, Hand, & Evans, 1973).
Synthesis of Complex Molecules
This compound is an efficient cyclic diene for Diels-Alder reactions, producing norbornene derivatives that are key building blocks in the synthesis of complex natural and non-natural products. The rigidity of the bicyclic products from these reactions provides high selectivity and directionality for various substituents, aiding in complex molecule synthesis (Khan, Prabhudas, & Dash, 2000).
Participation in Various Organic Reactions
The compound’s involvement in different organic reactions, including cycloadditions and functionalization processes, showcases its versatility in chemical synthesis. It acts as a dienophile in the Diels-Alder reaction, serving as a reactant in the formation of functionalized chemicals through various cycloaddition reactions (Wu & Gong, 2018).
Enyne Metathesis Applications
In enyne metathesis, a bond reorganization involving an alkene and an alkyne to produce a 1,3-diene, the compound plays a critical role. This process is used in both intramolecular and intermolecular applications, highlighting the compound's utility in bond reorganization and synthesis of 1,3-dienes (Diver & Giessert, 2004).
Safety and Hazards
properties
IUPAC Name |
1,2,3,4,5,5-hexabromocyclopenta-1,3-diene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Br6/c6-1-2(7)4(9)5(10,11)3(1)8 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYUCYZVFLZIPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(=C1Br)Br)(Br)Br)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Br6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299972 | |
Record name | 1,2,3,4,5,5-hexabromocyclopenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,5,5-Hexabromocyclopenta-1,3-diene | |
CAS RN |
14310-17-9 | |
Record name | NSC133948 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4,5,5-hexabromocyclopenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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